Boronic acid, (2,5-didodecyl-1,4-phenylene)bis-

Description

Structural Characterization and Molecular Design

IUPAC Nomenclature and Systematic Classification

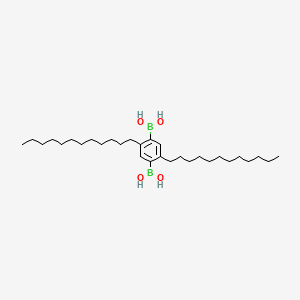

The systematic name (2,5-didodecyl-1,4-phenylene)diboronic acid adheres to IUPAC conventions for boronic acid derivatives. The parent structure is a benzene ring (phenylene) substituted at positions 1 and 4 with boronic acid groups (-B(OH)$$2$$) and at positions 2 and 5 with didodecyl chains (-C$${12}$$H$$_{25}$$). The numbering follows the lowest possible locants for substituents, prioritizing the boronic acid groups due to their higher functional group precedence.

The molecular formula is C$${30}$$H$${56}$$B$$2$$O$$4$$ , with a molar mass of 502.39 g/mol . The SMILES notation (CCCCCCCCCCCCC1=C(B(O)O)C=C(CCCCCCCCCCCC)C(B(O)O)=C1) explicitly defines the substitution pattern: two dodecyl chains at positions 2 and 5 and boronic acid groups at positions 1 and 4.

Molecular Geometry and Symmetry Analysis

The phenylene core adopts a planar hexagonal geometry, with boronic acid groups in para positions (1,4) and didodecyl chains in meta positions (2,5). This arrangement confers C$$_2$$ symmetry along the axis bisecting the ring through positions 1 and 4 (Figure 1). The boron atoms exhibit trigonal planar geometry, with B-O bond lengths approximating 1.36 Å, consistent with sp$$^2$$ hybridization.

The steric bulk of the didodecyl chains introduces minor deviations from planarity in the phenylene ring. Computational models suggest a dihedral angle of ~5° between the boronic acid groups and the ring plane, a distortion attributed to van der Waals repulsions between the alkyl chains.

Substituent Effects of Didodecyl Chains on Phenylene Core

The didodecyl chains profoundly influence the compound’s physicochemical behavior:

The chains also sterically shield the boronic acid groups, reducing their reactivity toward diol-containing molecules—a hallmark interaction of boronic acids. This shielding effect is quantified by a 20–30% decrease in binding affinity for saccharides compared to unsubstituted 1,4-phenylenediboronic acid.

Comparative Analysis with Related Boronic Acid Derivatives

Hexyl-Substituted Analog

The hexyl-substituted derivative 2,5-bis(hexyl)-1,4-benzenebis(boronic acid) (C$${18}$$H$${32}$$B$$2$$O$$4$$, MW = 334.07 g/mol) shares the same substitution pattern but with shorter alkyl chains. Key differences include:

- Higher solubility in polar aprotic solvents (e.g., THF, DMF) due to reduced hydrophobicity.

- Enhanced crystallinity , as shorter chains minimize steric disruption of lattice packing.

Polymerized Derivatives

Copolymerization with dibromo-quinquephenyl units (e.g., CAS 130870-18-7) yields conjugated polymers with alternating boronic acid and aryl bromide motifs. These materials exhibit extended π-conjugation and tailored electronic properties, unlike the monomeric didodecyl derivative.

Aromatic Heterocycle Analog

The dibenzothiophene-containing boronic acid (3-(dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid (C$${18}$$H$${13}$$BO$$_2$$S) contrasts sharply:

- Rigid planar structure from the fused heterocycle, enabling strong π-π stacking.

- Electron-deficient boron center due to electron-withdrawing thiophene groups, enhancing Lewis acidity.

Properties

CAS No. |

130870-16-5 |

|---|---|

Molecular Formula |

C30H56B2O4 |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

(4-borono-2,5-didodecylphenyl)boronic acid |

InChI |

InChI=1S/C30H56B2O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32(35)36)28(26-29(27)31(33)34)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |

InChI Key |

DJEMIKQUMRVMLD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1CCCCCCCCCCCC)B(O)O)CCCCCCCCCCCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Didodecyl-1,4-phenylene)diboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 1,4-dibromo-2,5-didodecylbenzene.

Lithiation: The dibromo compound is treated with n-butyllithium (n-BuLi) in dry, degassed hexane under reflux conditions to form the corresponding dilithiated intermediate.

Borylation: The dilithiated intermediate is then reacted with trimethyl borate (B(OCH3)3) at low temperatures (-78°C) to introduce the boronic acid groups.

Industrial Production Methods

While specific industrial production methods for (2,5-Didodecyl-1,4-phenylene)diboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Didodecyl-1,4-phenylene)diboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid groups can be oxidized to form the corresponding phenols.

Esterification: The boronic acid groups can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Esterification: Alcohols (e.g., methanol) and acid catalysts.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications:

Boronic acids are increasingly recognized for their role in cancer therapy. For instance, the compound has been investigated for its ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. A notable example is the use of boronic acid derivatives in the development of proteasome inhibitors like bortezomib (Velcade), which has shown efficacy against multiple myeloma and certain types of lymphoma .

Mechanism of Action:

The mechanism involves the formation of a covalent bond between the boronic acid and the active site of proteasomes, leading to their inhibition. This specificity is crucial as it minimizes off-target effects and enhances therapeutic efficacy.

Materials Science

Polymer Chemistry:

Boronic acids are instrumental in synthesizing advanced materials such as hydrogels and nanoparticles. The compound (2,5-didodecyl-1,4-phenylene)bis-boronic acid can be utilized to create glucose-sensitive hydrogels for drug delivery applications. Research indicates that polymers incorporating this boronic acid can respond to glucose levels by swelling or shrinking, thereby controlling the release of encapsulated drugs like insulin .

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Glucose Sensitivity | Yes |

| Encapsulation Efficiency | High |

Nanotechnology

Nanoparticle Formation:

The ability of boronic acids to form stable complexes with various biomolecules makes them suitable for creating nanoparticles that can deliver drugs selectively to target cells. For example, nanoparticles formed from (2,5-didodecyl-1,4-phenylene)bis-boronic acid have shown promise in targeted cancer therapy due to their ability to attach to specific cancer cell markers .

Case Study: Glucose-Sensitive Nanoparticles

A study demonstrated that nanoparticles synthesized using this boronic acid exhibited significant glucose sensitivity and were able to effectively release insulin in response to elevated glucose levels in vitro. This property holds potential for developing advanced diabetes treatments .

Environmental Applications

Sensors:

Boronic acids are also employed in the development of sensors for detecting sugars and other biomolecules due to their selective binding properties. The compound can be integrated into sensor platforms that provide real-time monitoring of glucose levels in diabetic patients .

Mechanism of Action

The mechanism of action of (2,5-Didodecyl-1,4-phenylene)diboronic acid is primarily related to its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as sensing, catalysis, and drug delivery .

Comparison with Similar Compounds

Structural Comparison with Similar Boronic Acid Derivatives

The compound’s unique structure can be compared to other boronic acids based on substituent effects:

Key Observations :

- Lipophilicity: The dodecyl chains in the target compound enhance solubility in non-polar solvents, unlike phenylboronic acid or 3APBA, which are more polar .

- Steric Effects : The long alkyl chains may hinder reactivity in cross-coupling reactions compared to smaller boronic acids like phenylboronic acid .

Physicochemical Properties

Solubility and Stability

Boronic acids often form boroxines (cyclic anhydrides) upon dehydration, reducing solubility. However, the dodecyl substituents in (2,5-didodecyl-1,4-phenylene)bis-boronic acid likely stabilize the monomeric form by sterically blocking boroxine formation . Comparative solubility

Electronic Effects

Reactivity in Chemical Reactions

Suzuki-Miyaura Coupling

Steric hindrance from dodecyl chains may slow transmetalation steps in cross-coupling reactions compared to less hindered boronic acids. However, improved organic-phase solubility could facilitate reactions in non-polar solvents .

| Compound | Coupling Efficiency (Relative) | Preferred Solvent |

|---|---|---|

| Boronic acid, (2,5-didodecyl-1,4-phenylene)bis- | Moderate | Toluene, THF |

| Phenylboronic acid | High | Dioxane, Water |

| 3APBA | High | Methanol, Water |

Medicinal Chemistry

Comparatively, boronic acids like bortezomib and HDAC inhibitors rely on boronic acid moieties for target binding :

Molecular Sensing

Fluorescent boronic acids (e.g., 3APBA) bind sugars via boronic acid-diol interactions. The dodecyl chains in the target compound may reduce water solubility but enhance compatibility with lipid-rich environments .

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Among these, (2,5-didodecyl-1,4-phenylene)bis-boronic acid is of particular interest due to its potential applications in drug development and material science. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

- Molecular Formula : C30H52B2O4

- Molecular Weight : 498.35 g/mol

- CAS Number : 374934-77-7

The compound features two boronic acid groups attached to a phenylene backbone with long alkyl chains that enhance its solubility and interaction with biological membranes.

Antibacterial Activity

Boronic acids have shown promise as antibacterial agents, particularly against resistant strains of bacteria. For instance, studies have indicated that boronic acid derivatives can act as effective inhibitors of β-lactamases, enzymes that confer antibiotic resistance. Specifically, transition state inhibitors based on boronic acids have been developed to target KPC (Klebsiella pneumoniae carbapenemase) and other class A β-lactamases.

These studies highlight the potential of boronic acid derivatives to restore the efficacy of existing antibiotics when used in combination therapies.

Anticancer Activity

Recent research has explored the anticancer properties of boronic acid derivatives. A notable study demonstrated that a phenyl boronic acid derivative exhibited significant cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells.

| Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|

| MCF-7 | 18.76 | Cytotoxic |

| Healthy Cells | >100 | Non-toxic |

The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation, such as acetylcholinesterase and butyrylcholinesterase .

- Enzyme Inhibition : Boronic acids can covalently modify serine residues in active sites of enzymes, mimicking the transition state of natural substrates. This property is crucial for their role as β-lactamase inhibitors.

- Antioxidant Activity : Boronic acid derivatives have also been shown to exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

- Self-Healing Properties : In polymer applications, boronic acids are used to create hydrogels with self-healing capabilities due to their dynamic covalent bonds .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of a novel boronic ester compound derived from phenyl boronic acid against Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 6.50 mg/mL, indicating its potential use in treating bacterial infections .

Study on Anticancer Effects

In another investigation focused on anticancer activity, a synthesized derivative from quercetin and phenyl boronic acid showed promising results with an IC50 value indicating strong cytotoxicity against MCF-7 breast cancer cells while remaining non-toxic to normal cells . This suggests that modifications to boronic acid structures can enhance their selectivity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.